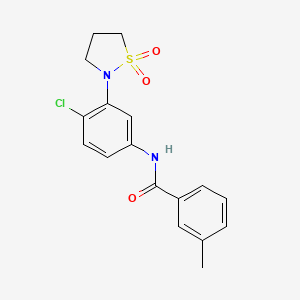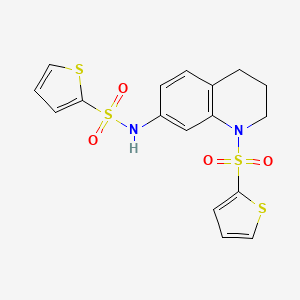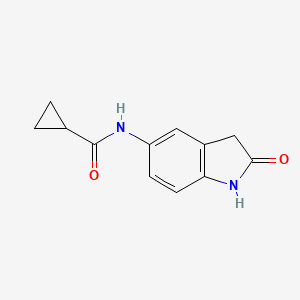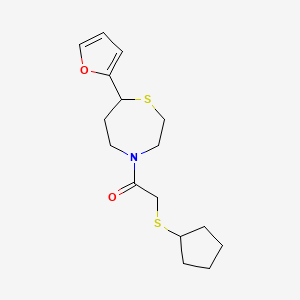
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester” is a chemical compound that contains a total of 40 bonds, including 19 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 2 aliphatic esters, 1 aliphatic (thio-) carbamate, 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Another method involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
Molecular Structure Analysis
The molecular structure of “(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester” is complex, with a total of 40 bonds. It includes 19 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 2 aliphatic esters, 1 aliphatic (thio-) carbamate, 1 hydroxyl group, and 1 secondary alcohol .
Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Physical And Chemical Properties Analysis
“(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester” is a clear and nearly colorless to pale yellow liquid at room temperature . It contains a total of 40 bonds, including 19 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 2 aliphatic esters, 1 aliphatic (thio-) carbamate, 1 hydroxyl group, and 1 secondary alcohol .
Scientific Research Applications
Synthesis Methodologies and Building Blocks
The compound has been utilized as a crucial building block in synthesizing enantiopure compounds and polymers. For example, it serves as a starting material for the synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, which is a useful component for preparing 4-hydroxypipecolate derivatives. This synthesis process involves complex steps including lactam ring opening and lactone formation, showcasing the compound's versatility in generating enantiopure structures and chiral tetramic acids (Chaloin et al., 2008).
Polymer Synthesis
Research has explored the synthesis of β-hydroxyaspartic acid-based polymethacrylate from the compound. This process involves esterification, protection of the amino group, and subsequent reaction with methacryloyl chloride, leading to polymers with notable molecular weights. These studies contribute to the understanding of polymer synthesis mechanisms, especially in developing materials with specific molecular configurations and properties (Sanda et al., 2002).
Crystallography and Conformational Analysis
The geometric alterations around nitrogen atoms due to urethane-type bis(tert-butoxycarbonyl) substituents in aspartic acid dimethyl ester derivatives have been examined. These studies provide insights into how bulky substituents influence the conformational dynamics of amino acid side chains, contributing to a deeper understanding of molecular structure and its implications for chemical reactivity and physical properties (Wojewska et al., 2013).
Novel Compound Development
Further research applications include the development of novel compounds and reaction intermediates, leveraging the specific functionalities introduced by the tert-butoxycarbonyl group. These studies encompass the synthesis of diverse heterocyclic substituted α-amino acids, showcasing the compound's utility in generating novel structures with potential applications in various chemical syntheses and pharmaceutical research (Adlington et al., 2000).
Mechanism of Action
The mechanism of action of “(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester” involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Future Directions
The future directions of research on “(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester” could involve the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids . These could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
properties
IUPAC Name |
dimethyl (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7/c1-11(2,3)19-10(16)12-6(8(14)17-4)7(13)9(15)18-5/h6-7,13H,1-5H3,(H,12,16)/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDATOSTIXPOHJ-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C(=O)OC)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H](C(=O)OC)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole](/img/structure/B2399162.png)
![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)


![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2399171.png)


![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)


![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399180.png)

![N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2399183.png)
